The compound 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its biological activity.
This compound is classified under the category of naphthyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure includes an oxadiazole moiety, which is often associated with enhanced pharmacological properties. The molecular formula for this compound is with a molecular weight of approximately 442.5 g/mol.
The synthesis of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions:
These steps may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and catalysts to enhance yield and selectivity.
The molecular structure of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide can be represented using various structural formulas:
Cc(cc1)ccc1-c1noc(-c2nn(CC(Nc(cc3)cc(Cl)c3OC)=O)c3c2cccc3)n1This notation provides a compact representation of the compound's structure, highlighting its complex arrangement of atoms.
The reactivity of this compound can be explored through various chemical reactions:
These reactions are significant for understanding how this compound can be modified or utilized in further synthetic pathways.
The mechanism of action for compounds like 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide often involves interaction with biological targets such as enzymes or receptors:
Studies on similar compounds suggest that their biological effects are mediated through these interactions.
The physical properties of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 442.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Stability | Stable under ambient conditions |
Chemical properties may include reactivity towards nucleophiles due to the presence of electrophilic centers within the structure.
The potential applications of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide are extensive:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: